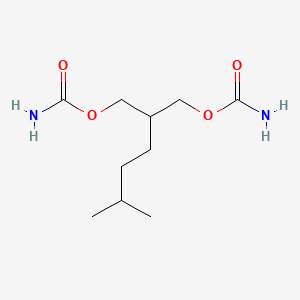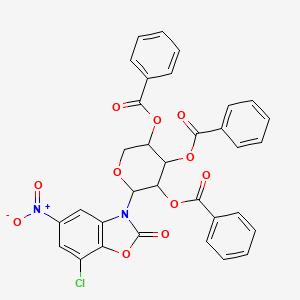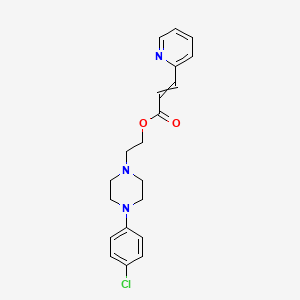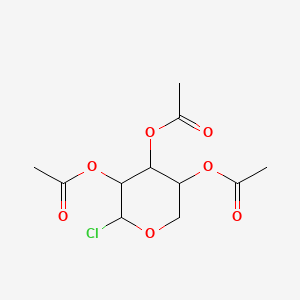
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of phosphinothioic amides, which are characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- typically involves the reaction of aziridine with a phosphinothioic chloride derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Aziridine with Phosphinothioic Chloride: Aziridine is reacted with a phosphinothioic chloride derivative in the presence of a base.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphinothioic amine derivatives.
Substitution: The aziridine rings can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products
The major products formed from these reactions include phosphinothioic oxide derivatives, phosphinothioic amine derivatives, and various substituted aziridine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinothioic derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This mechanism is particularly relevant in its use as a chemosterilant and potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(3-methoxypropyl): Similar in structure but with a different substituent on the nitrogen atom.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(2-chloroethyl): Contains a chloroethyl group instead of a dimethyl group.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-ethyl: Features an ethyl group on the nitrogen atom.
Uniqueness
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
3750-43-4 |
|---|---|
Molekularformel |
C6H14N3PS |
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H14N3PS/c1-7(2)10(11,8-3-4-8)9-5-6-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
IXOXBOSWSMBIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=S)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)


![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)





